molecular formula C14H22N2 B11888600 1-tert-Butyl-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927684-23-9

1-tert-Butyl-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine

Katalognummer: B11888600
CAS-Nummer: 927684-23-9
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: NMGJIWDLJBWIRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, a methyl group, and an amine group attached to a tetrahydroquinoline backbone. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

927684-23-9

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

1-tert-butyl-3-methyl-3,4-dihydro-2H-quinolin-7-amine

InChI

InChI=1S/C14H22N2/c1-10-7-11-5-6-12(15)8-13(11)16(9-10)14(2,3)4/h5-6,8,10H,7,9,15H2,1-4H3

InChI-Schlüssel

NMGJIWDLJBWIRH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=C(C=C2)N)N(C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.